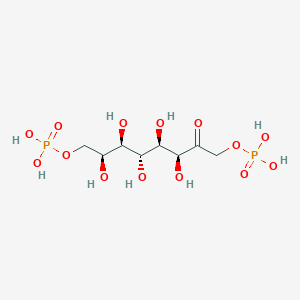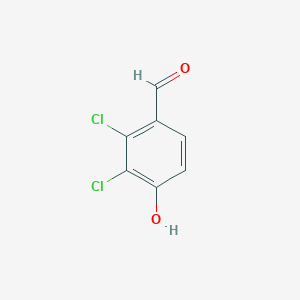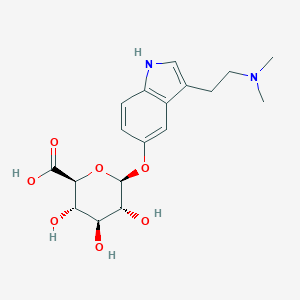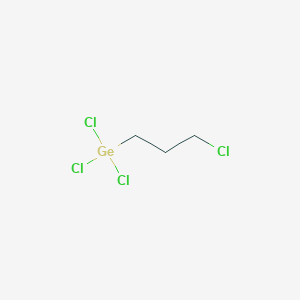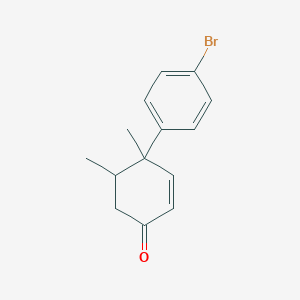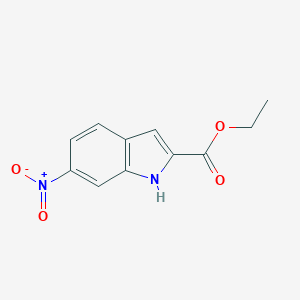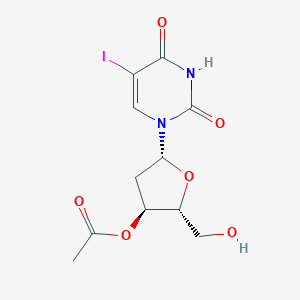
3'-O-Acetyl-2'-deoxy-5-iodouridine
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
3'-O-Acetyl-2'-deoxy-5-iodouridine, also known as IDU, is a nucleoside analogue that has been used in scientific research for a variety of purposes. It is a modified version of thymidine, one of the four nucleotides that make up DNA, and is often used to study the mechanisms of DNA replication and repair. In
科研应用
3'-O-Acetyl-2'-deoxy-5-iodouridine has been widely used in scientific research as a tool to study DNA replication and repair. It can be incorporated into the DNA of cells, where it is recognized by DNA polymerases and incorporated into newly synthesized DNA strands. 3'-O-Acetyl-2'-deoxy-5-iodouridine can then be used to track the movement of DNA polymerases and other replication proteins during DNA synthesis. Additionally, 3'-O-Acetyl-2'-deoxy-5-iodouridine can be used to study DNA damage and repair pathways, as it can be incorporated into DNA strands that have been damaged by radiation or chemicals.
作用机制
3'-O-Acetyl-2'-deoxy-5-iodouridine acts as a nucleoside analogue, meaning it is structurally similar to the nucleotides that make up DNA. When 3'-O-Acetyl-2'-deoxy-5-iodouridine is incorporated into DNA strands, it can cause errors in DNA replication and lead to DNA damage. Additionally, 3'-O-Acetyl-2'-deoxy-5-iodouridine can interfere with the activity of enzymes involved in DNA synthesis and repair, further contributing to DNA damage.
生化和生理效应
3'-O-Acetyl-2'-deoxy-5-iodouridine has been shown to have both cytotoxic and mutagenic effects on cells. It can cause DNA damage and inhibit cell growth, making it a potential anti-cancer agent. However, 3'-O-Acetyl-2'-deoxy-5-iodouridine can also lead to the development of mutations and chromosomal abnormalities, which can have negative effects on cell function and lead to the development of cancer.
实验室实验的优点和局限性
3'-O-Acetyl-2'-deoxy-5-iodouridine is a useful tool for studying DNA replication and repair, as it can be incorporated into DNA strands and used to track the movement of replication proteins. Additionally, 3'-O-Acetyl-2'-deoxy-5-iodouridine can be used to study the effects of DNA damage and repair pathways. However, 3'-O-Acetyl-2'-deoxy-5-iodouridine has limitations in that it can cause mutations and chromosomal abnormalities, which can confound experimental results. Additionally, 3'-O-Acetyl-2'-deoxy-5-iodouridine can be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are many potential future directions for research involving 3'-O-Acetyl-2'-deoxy-5-iodouridine. One area of interest is the development of 3'-O-Acetyl-2'-deoxy-5-iodouridine analogues with improved properties, such as reduced toxicity and increased specificity for certain DNA replication proteins. Additionally, 3'-O-Acetyl-2'-deoxy-5-iodouridine could be used in combination with other DNA damaging agents to study the effects of multiple types of DNA damage on cell function. Finally, 3'-O-Acetyl-2'-deoxy-5-iodouridine could be used in studies of DNA repair pathways in disease states, such as cancer, to better understand the mechanisms of DNA damage and repair in these conditions.
合成方法
3'-O-Acetyl-2'-deoxy-5-iodouridine can be synthesized through a multi-step process starting with the reaction of uracil with iodine and acetic anhydride to form 5-iodouracil. This intermediate is then reacted with 2-deoxy-D-ribose in the presence of a Lewis acid catalyst to produce 3'-O-Acetyl-2'-deoxy-5-iodouridine. The final product can be purified through various techniques such as column chromatography and recrystallization.
性质
CAS 编号 |
15384-26-6 |
|---|---|
产品名称 |
3'-O-Acetyl-2'-deoxy-5-iodouridine |
分子式 |
C11H13IN2O6 |
分子量 |
396.13 g/mol |
IUPAC 名称 |
[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C11H13IN2O6/c1-5(16)19-7-2-9(20-8(7)4-15)14-3-6(12)10(17)13-11(14)18/h3,7-9,15H,2,4H2,1H3,(H,13,17,18)/t7-,8+,9+/m0/s1 |
InChI 键 |
JFCSZQPWKBTZON-DJLDLDEBSA-N |
手性 SMILES |
CC(=O)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)I |
SMILES |
CC(=O)OC1CC(OC1CO)N2C=C(C(=O)NC2=O)I |
规范 SMILES |
CC(=O)OC1CC(OC1CO)N2C=C(C(=O)NC2=O)I |
产品来源 |
United States |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



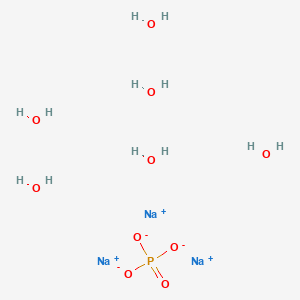


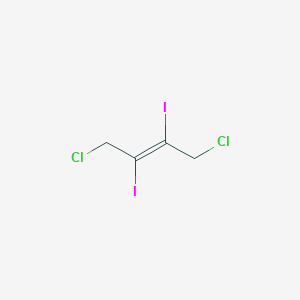

![1,1'-(Tetrahydro-6a-hydroxy-2,3a,5-trimethylfuro[2,3-d]-1,3-dioxole-2,5-diyl)bis-ethanone](/img/structure/B99710.png)
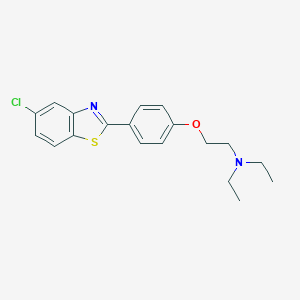
![N,N-Diethylbenzo[c]cinnolin-2-amine](/img/structure/B99712.png)
